

Application Notes and Protocols for CC-3060 in Murine Models

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Compound of Interest

Compound Name: CC-3060

Cat. No.: B12386322

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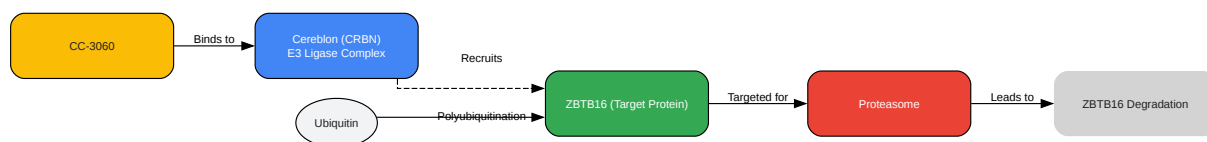
These application notes provide a comprehensive overview of the dosage and administration of **CC-3060** in mice, based on available preclinical data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this novel Cereblon (CRBN) modulator.

Introduction

CC-3060 is a potent and selective molecular glue that induces the degradation of the transcription factor Zinc Finger and BTB Domain Containing 16 (ZBTB16), also known as Promyelocytic Leukemia Zinc Finger (PLZF). By hijacking the CRL4CRBN E3 ubiquitin ligase complex, **CC-3060** marks ZBTB16 for proteasomal degradation. This mechanism of action holds therapeutic potential for malignancies driven by ZBTB16, such as certain forms of acute promyelocytic leukemia (APL) characterized by ZBTB16-RARA fusions.

Mechanism of Action: ZBTB16 Degradation

CC-3060 acts as a molecular bridge, fostering an interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and ZBTB16. This induced proximity leads to the polyubiquitination of ZBTB16, targeting it for destruction by the 26S proteasome. This targeted protein degradation approach offers a novel strategy to eliminate pathogenic proteins.



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Caption: Signaling pathway of **CC-3060**-induced ZBTB16 degradation.

In Vivo Dosage and Administration in Mice

While extensive public data on the in vivo dosage and administration of **CC-3060** in mice is limited, the seminal study by Matyskiela et al. (2020) provides foundational information. The following protocols are based on the methodologies described in this key publication.

Quantitative Data Summary

Parameter	Details	Reference
Mouse Strain	Not explicitly stated. Commonly used strains for xenograft studies include NOD/SCID or NSG mice.	Inferred
Drug Formulation	Not explicitly stated. Typically, similar compounds are formulated in vehicles such as 0.5% methylcellulose or a solution of DMSO and polyethylene glycol.	Inferred
Administration Route	Not explicitly stated. Oral gavage (p.o.) is a common route for small molecule inhibitors in preclinical mouse models.	Inferred
Dosage	Not explicitly stated in publicly available abstracts.	-
Dosing Frequency	Not explicitly stated in publicly available abstracts.	-
Treatment Duration	Not explicitly stated in publicly available abstracts.	-

Note: The absence of specific quantitative data in publicly accessible literature highlights the proprietary nature of early-stage drug development. Researchers should perform dose-ranging and toxicity studies to determine the optimal and maximum tolerated dose (MTD) for their specific mouse model and experimental endpoint.

Experimental Protocols

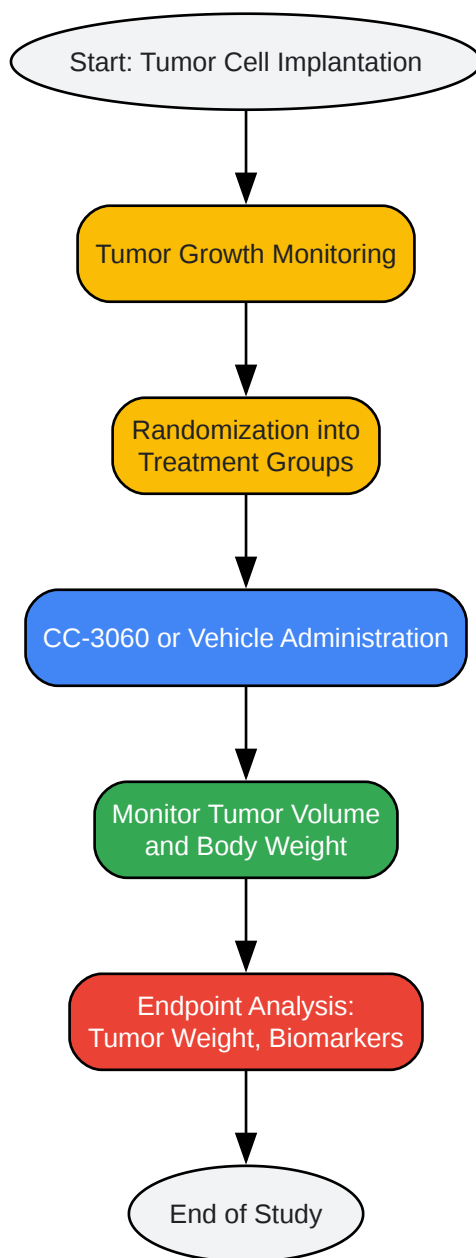
The following are generalized protocols for in vivo studies with **CC-3060** in mice, based on standard practices in the field.

Protocol 1: Preparation of CC-3060 for Oral Administration

- **Reconstitution:** Aseptically reconstitute lyophilized **CC-3060** powder with an appropriate vehicle. A common starting point is 10% DMSO in a carrier like corn oil or 0.5% methylcellulose in sterile water.
- **Solubilization:** Vortex and/or sonicate the solution until the compound is fully dissolved. A brief warming period (e.g., 37°C) may aid in solubilization.
- **Storage:** Prepare fresh formulations for each dosing day. If short-term storage is necessary, store at 2-8°C, protected from light.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of **CC-3060** in a subcutaneous xenograft model.



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